molecular formula C22H19FN2O3S2 B3009152 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 898431-26-0

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B3009152
CAS No.: 898431-26-0
M. Wt: 442.52
InChI Key: CLNLINXADAQWML-UHFFFAOYSA-N
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Description

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a fluorobenzyl group, a sulfonyl group, an indole moiety, and a thiophene ring, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorobenzyl sulfonyl group. The final step involves the acylation of the indole derivative with thiophen-2-ylmethyl acetamide under controlled conditions. Common reagents used in these steps include various acids, bases, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including elevated temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups.

Scientific Research Applications

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
  • 2-(3-((2-bromobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
  • 2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

The uniqueness of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide lies in the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S2/c23-19-9-3-1-6-16(19)15-30(27,28)21-13-25(20-10-4-2-8-18(20)21)14-22(26)24-12-17-7-5-11-29-17/h1-11,13H,12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNLINXADAQWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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